molecular formula C10H15N3O B12268877 4-(4-Methoxypiperidin-1-yl)pyrimidine

4-(4-Methoxypiperidin-1-yl)pyrimidine

Cat. No.: B12268877
M. Wt: 193.25 g/mol
InChI Key: OSBZUTDSBJVEDJ-UHFFFAOYSA-N
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Description

4-(4-Methoxypiperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methoxypiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methoxypiperidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction can be summarized as follows:

4-chloropyrimidine+4-methoxypiperidineThis compound\text{4-chloropyrimidine} + \text{4-methoxypiperidine} \rightarrow \text{this compound} 4-chloropyrimidine+4-methoxypiperidine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(4-hydroxypiperidin-1-yl)pyrimidine .

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxypiperidin-1-yl)pyrimidine
  • 4-(4-Methylpiperidin-1-yl)pyrimidine
  • 4-(4-Ethoxypiperidin-1-yl)pyrimidine

Uniqueness

4-(4-Methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the piperidine ring .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

4-(4-methoxypiperidin-1-yl)pyrimidine

InChI

InChI=1S/C10H15N3O/c1-14-9-3-6-13(7-4-9)10-2-5-11-8-12-10/h2,5,8-9H,3-4,6-7H2,1H3

InChI Key

OSBZUTDSBJVEDJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=NC=NC=C2

Origin of Product

United States

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